molecular formula C11H16BClN2O4 B2432356 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid CAS No. 2377608-21-2

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid

Cat. No.: B2432356
CAS No.: 2377608-21-2
M. Wt: 286.52
InChI Key: CAGXJGMRBZVSQQ-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative with a pyridine ring and an N-BOC-N-Methylamino group. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in bioconjugation applications . The N-BOC-N-Methylamino group is a common protecting group in organic synthesis .


Chemical Reactions Analysis

Boronic acids are known to undergo condensation reactions with diols, a reaction that is often used in the formation of covalent bonds with biological molecules . The N-BOC-N-Methylamino group can be removed under acidic conditions to yield the free amine .

Scientific Research Applications

  • Macrocycles and Coordination Polymers : N-containing boronic esters, similar to 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid, have been used to create a variety of supramolecular structures. These structures include macrocycles and one-dimensional polymeric boron complexes, which have applications in materials science and molecular engineering (Salazar-Mendoza et al., 2013).

  • Radioligand Synthesis for PET Imaging : Compounds structurally related to this compound have been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. These radioligands can help in imaging specific receptors in the brain, which is crucial for neurological research (Gao, Wang, & Zheng, 2016).

  • Kinetic Studies in Chemistry : Derivatives of 3-pyridylboronic acid, a compound similar to this compound, have been examined for their reactivity and kinetic properties. These studies are fundamental in understanding the behavior of boronic acids in various chemical reactions, which is vital in developing new chemical sensors and catalysts (Iwatsuki et al., 2012).

  • Synthesis of Novel Organic Compounds : Such boronic acids have been employed in the synthesis of various organic compounds, including amino acids and heterocyclic compounds. These syntheses are crucial for the development of new pharmaceuticals and materials (Hodgson, Hachisu, & Andrews, 2005).

  • Suzuki Cross-Coupling Reactions : The reactivity of pyridylboronic acids, related to this compound, with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions has been explored. These reactions are pivotal in organic chemistry for creating complex molecules, including pharmaceuticals and materials (Smith et al., 2008).

Future Directions

The use of boronic acids in bioconjugation and the development of new methods for the synthesis and deprotection of N-BOC protected amines are active areas of research . This compound could potentially be used in these areas, among others.

Properties

IUPAC Name

[6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGXJGMRBZVSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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